

# Spectroscopic Profile of 4-Amino-2,6-dichlorophenol: A Technical Overview

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## Compound of Interest

Compound Name: 4-Amino-2,6-dichloro-3-fluorophenol

Cat. No.: B172438

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the available spectral data for 4-Amino-2,6-dichlorophenol. Please note that information regarding the requested **4-Amino-2,6-dichloro-3-fluorophenol** was not available in the public domain at the time of this report. The following data pertains to the closely related and commercially available compound, 4-Amino-2,6-dichlorophenol.

This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Amino-2,6-dichlorophenol. The presented data is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

## Summary of Spectral Data

The following tables provide a structured summary of the key quantitative data obtained from the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.

### Table 1: $^1\text{H}$ NMR Spectral Data of 4-Amino-2,6-dichlorophenol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Aromatic Protons
Data not available in search results	Data not available in search results	Data not available in search results	Amine Protons (NH <sub>2</sub> )
Data not available in search results	Data not available in search results	Data not available in search results	Hydroxyl Proton (OH)

Note: Specific peak assignments and coupling constants were not available in the provided search results. The table indicates the expected proton environments.

**Table 2: <sup>13</sup>C NMR Spectral Data of 4-Amino-2,6-dichlorophenol Hydrochloride**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	C-NH <sub>2</sub>
Data not available in search results	C-Cl
Data not available in search results	C-OH
Data not available in search results	Aromatic C-H

Note: The available data pertains to the hydrochloride salt of 4-Amino-2,6-dichlorophenol. Specific peak assignments were not detailed in the search results.

**Table 3: IR Spectral Data of 4-Amino-2,6-dichlorophenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
Data not available in search results	Broad	O-H Stretch (Phenolic)
Data not available in search results	Medium-Strong	N-H Stretch (Amine)
Data not available in search results	Strong	C-Cl Stretch
Data not available in search results	Medium	Aromatic C=C Bending

Note: Specific peak positions and intensities were not provided in a quantitative format in the search results. The table reflects the expected characteristic absorption bands.

**Table 4: Mass Spectrometry Data of 4-Amino-2,6-dichlorophenol**

m/z	Relative Intensity (%)	Assignment
177	Data not available	[M] <sup>+</sup> (Molecular Ion)
179	Data not available	[M+2] <sup>+</sup> (Isotopic peak due to <sup>37</sup> Cl)
181	Data not available	[M+4] <sup>+</sup> (Isotopic peak due to two <sup>37</sup> Cl)

Note: The mass spectrum is characterized by the isotopic pattern of two chlorine atoms. The molecular weight of 4-Amino-2,6-dichlorophenol is 178.02 g/mol . The mass spectrum available from the NIST WebBook is from electron ionization (EI).<sup>[1]</sup>

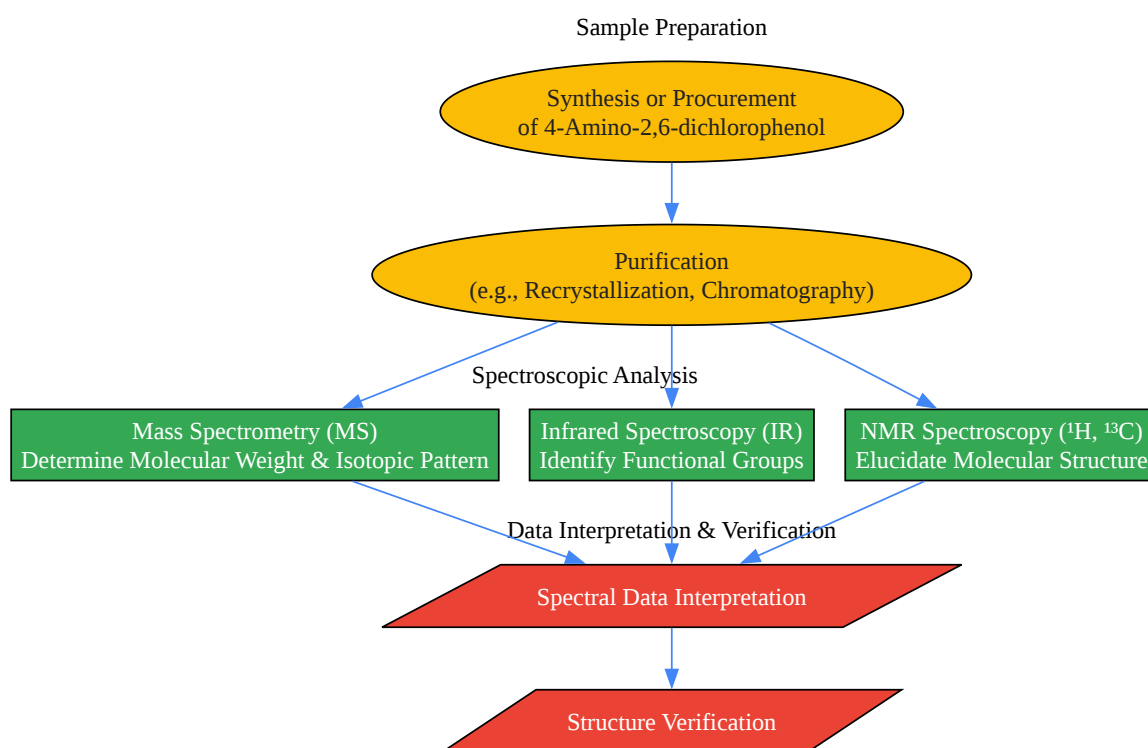
## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data were not available in the provided search results. However, some general information can be inferred:

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ . Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference, commonly tetramethylsilane (TMS).
- **IR Spectroscopy:** Infrared spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or analyzed as a nujol mull. The spectrum represents the absorption of infrared radiation as a function of wavenumber ( $\text{cm}^{-1}$ ). The data from the NIST/EPA Gas-Phase Infrared Database was obtained using a gas-phase IR instrument.<sup>[1]</sup>
- **Mass Spectrometry:** The mass spectrum data was obtained via electron ionization (EI) mass spectrometry, as indicated by the NIST Chemistry WebBook.<sup>[1]</sup> In this technique, the sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation of the molecule. The resulting charged fragments are then separated and detected based on their mass-to-charge ratio ( $m/z$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like 4-Amino-2,6-dichlorophenol.



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Caption: Workflow for the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.

This guide provides a summary of the currently available spectral data for 4-Amino-2,6-dichlorophenol. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectral data under well-defined experimental conditions.

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## References

- 1. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2,6-dichlorophenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172438#4-amino-2-6-dichloro-3-fluorophenol-spectral-data-nmr-ir-ms]

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